N-(3,4-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Descripción
The compound N-(3,4-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative with a complex heterocyclic framework. Its structure incorporates a 1,2,4-triazole core modified with a pyrrole substituent at the 4-position, a 3-methylphenyl group at the 5-position, and a sulfanyl-linked acetamide side chain terminating in a 3,4-dimethylphenyl moiety.
Synthesis of analogous compounds typically involves multi-step reactions, including alkylation of triazole-thiones, Paal-Knorr condensation for pyrrole formation, and coupling reactions using carbodiimide-based reagents (e.g., EDC) under mild conditions . Crystallographic tools like SHELX and ORTEP-3 have been pivotal in resolving the conformational nuances of related acetamides, highlighting the importance of substituent positioning on molecular packing and hydrogen-bonding networks .
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-16-7-6-8-19(13-16)22-25-26-23(28(22)27-11-4-5-12-27)30-15-21(29)24-20-10-9-17(2)18(3)14-20/h4-14H,15H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYQROITMGSWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3,4-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on various research findings, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a dimethylphenyl group, a pyrrole ring, and a triazole moiety. Its molecular formula is , and it has a molecular weight of approximately 358.47 g/mol. The structural complexity allows for diverse interactions with biological targets.
The biological activity of N-(3,4-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is primarily attributed to its ability to inhibit specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity which can lead to various physiological effects such as anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have demonstrated the compound's potential in cancer therapy. For instance:
- Case Study 1 : In vitro assays revealed that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.5 to 1.2 μM, indicating potent activity compared to standard chemotherapeutic agents .
- Case Study 2 : Another study reported that the compound inhibited cell proliferation in leukemia cells with an IC50 of 0.3 μM, showcasing its potential as a therapeutic agent in hematological malignancies .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Research Findings : In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines and decreased edema in inflammatory tissues . This suggests its utility in treating conditions characterized by excessive inflammation.
Data Table: Summary of Biological Activities
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:
Key Observations:
Structural Diversity: The target compound’s pyrrole and 3-methylphenyl groups distinguish it from furan-substituted analogs and dichlorophenyl-containing pyrazole derivatives . These substituents likely alter electronic properties (e.g., electron-rich pyrrole vs. electron-withdrawing dichlorophenyl) and steric bulk, impacting binding affinity and metabolic stability. Hydroxyacetamide derivatives (e.g., FP1-12) incorporate additional hydrogen-bond donors, enhancing interactions with biological targets like kinases or proteases .
Synthetic Pathways :
- The target compound’s synthesis may resemble ’s alkylation-condensation route, whereas ’s carbodiimide-mediated coupling offers higher yields for crystalline products .
Biological Activity: Anti-exudative activity in furan-triazole acetamides vs. antiproliferative effects in hydroxyacetamides underscores the role of substituents in modulating bioactivity.
Crystallographic Trends :
- Similar to ’s dichlorophenyl acetamide, the target compound’s amide group is expected to adopt a planar conformation, but steric hindrance from 3,4-dimethylphenyl may reduce dimerization propensity compared to smaller substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
